molecular formula C8H14O B044709 Nona-5,7-dien-1-OL CAS No. 112123-28-1

Nona-5,7-dien-1-OL

Cat. No. B044709
M. Wt: 126.2 g/mol
InChI Key: UNJUOMYWHXWKKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Nona-5,7-dien-1-OL is C8H14O . It has a molecular weight of 126.2 g/mol . The structure contains a total of 25 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Nona-5,7-dien-1-OL has been used in various chemical reactions. For instance, its derivatives have been used in the synthesis of unusual polymers and oligomers, as a catalyst in BCl3-catalyzed Diels-Alder reactions, and in the synthesis of complex molecules.


Physical And Chemical Properties Analysis

Nona-5,7-dien-1-OL has a boiling point of 100 °C (Press: 14 Torr) and a predicted density of 0.831±0.06 g/cm3 . Its pKa is predicted to be 15.18±0.10 .

Scientific Research Applications

  • Synthesis of Unusual Polymers and Oligomers : 5-silaspiro[4.4]nona-2,7-dienes, a derivative of Nona-5,7-dien-1-OL, are used in the synthesis of unusual polymers and oligomers (Park et al., 1991).

  • Diels-Alder Reaction Catalyst : The pivalamide derivative of Nona-5,7-dien-1-OL provides excellent diastereo- and regiocontrol in BCl3-catalyzed Diels-Alder reactions (Lait et al., 2003). Additionally, it is used as a chiral auxiliary in these reactions, with enantioselectivity ranging from 86-98% (Burke et al., 2000).

  • Bicyclic Organogermanium Derivatives : 5-germaspiro[4.4]nona-2,7-dienes are used in chemical research (Mazerolles & Grégoire, 1986).

  • Chiral Auxiliary and Ligands : The synthesis of various chiral diene ligands based on Nona-5,7-dien-1-OL derivatives act as effective catalysts in chemical reactions (Shintani et al., 2009), (Takahashi et al., 2000).

  • Cytotoxic Activity : Bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes exhibit in vitro cytotoxic activity against tumor cell lines (Kadikova et al., 2020).

  • Formation of Complex Molecules : Nona-5,7-dien-1-OL derivatives are used in the synthesis of complex molecules, such as bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes (Mukai et al., 2007).

Safety And Hazards

Nona-5,7-dien-1-OL is classified as a skin irritant (Category 2, H315) according to the safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(5E,7E)-nona-5,7-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-5,10H,6-9H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSZVQHBBHETK-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nona-5,7-dien-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA Fisher - 2011 - search.proquest.com
Cyclopropenes are highly strained three-carbon rings. As such, they are of particular interest because the strain inherent in their structure can be used to drive otherwise difficult …
Number of citations: 1 search.proquest.com
WP Gallagher - 2003 - search.proquest.com
The Stille coupling is a powerful CC-bond forming reaction. It has been utilized extensively in synthetic chemistry. Although widely used, there are many drawbacks to it. These …
Number of citations: 2 search.proquest.com
CW Wallner - 2004 - mediatum.ub.tum.de
Infektiologisch stellt AIDS eine der wichtigsten globalen Herausforderungen der Gegenwart dar. Die Reverse Transkription ist ein Schlüsselschritt im Vermehrungszyklus von HIV-1, der …
Number of citations: 2 mediatum.ub.tum.de

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